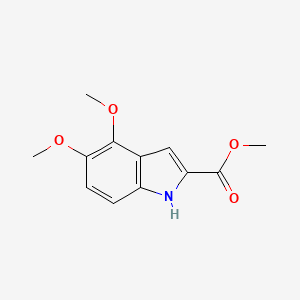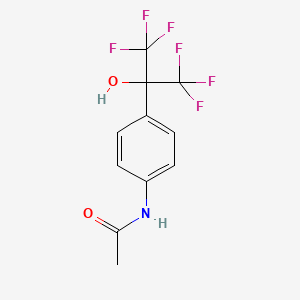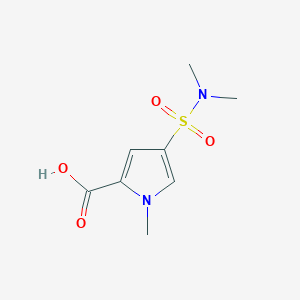
3-(Oxan-3-yl)morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-3-yl)morpholine;hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
Morpholines, the class of compounds to which this compound belongs, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Morpholine derivatives serve as critical intermediates for the synthesis of biologically active heterocyclic compounds. For example, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is utilized in synthesizing compounds with potential biological activities, demonstrating the role of morpholine derivatives in constructing complex molecules (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Pharmaceutical Research
Morpholine derivatives have been explored for their pharmacological potential. For instance, specific morpholine-based compounds have been identified as high-affinity, orally active neurokinin-1 receptor antagonists, showcasing their utility in addressing conditions such as emesis and depression (Timothy Harrison et al., 2001).
Antimicrobial and Antituberculosis Activities
Research has identified morpholine derivatives with significant antimicrobial and antituberculosis activities. A synthesized morpholine compound demonstrated remarkable anti-TB activity, underlining the potential of these derivatives in developing new therapeutic agents (Mamatha S.V et al., 2019).
Structural and Material Science
Morpholine derivatives have been analyzed for their structural properties, offering insights into their potential applications in material science. Studies include the characterization of morpholine hydrochlorides, revealing detailed structural information through techniques such as NMR, FTIR, and X-ray diffraction (Z. Dega‐Szafran et al., 2001).
Catalysis and Organic Reactions
Morpholine derivatives are utilized in catalysis and as intermediates in organic reactions. For example, the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, analogues of bicyclic morpholine, showcases their use in creating novel structures through cycloaddition reactions (Yevhenii M. Sokolenko et al., 2017).
Antifungal and Antitumor Activities
Novel morpholine derivatives have been synthesized with antifungal activity, indicating their potential in addressing fungal infections (S. Zhou et al., 2013). Additionally, certain morpholine-based compounds have been evaluated for their antitumor activity, further underscoring the versatility of these compounds in medicinal chemistry (A. U. Isakhanyan et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(oxan-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBDGYDIPRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)





